

Dual Inhibition of DDR1 and TRK by Ddr-trk-1: A Technical Overview

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Compound of Interest

Compound Name: *Ddr-trk-1*

Cat. No.: *B10772507*

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Introduction

Ddr-trk-1 is a potent and selective chemical probe that exhibits dual inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family.[1][2] This technical guide provides a comprehensive overview of **Ddr-trk-1**, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The unique dual-targeting nature of **Ddr-trk-1** makes it a valuable tool for investigating the roles of DDR1 and TRK in various pathological conditions, including cancer and fibrosis.[2]

Quantitative Data Summary

The inhibitory activity and binding affinity of **Ddr-trk-1** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **Ddr-trk-1**

Target	IC50 (nM)	Assay Type
DDR1	9.4[1]	LANCE ULTRA kinase assay[3]
DDR1	27[4]	Radiometric kinase assay (10µM ATP)
DDR2	188[5]	Not Specified
DDR2	4.5[4]	Radiometric kinase assay (10µM ATP)
TRKA	43[4]	Radiometric kinase assay (10µM ATP)
TRKB	3.6[4]	Radiometric kinase assay (10µM ATP)
TRKC	2.9[4]	Radiometric kinase assay (10µM ATP)
Abl1	>10,000[5]	Not Specified

Table 2: Binding Affinity of **Ddr-trk-1**

Target	Kd (nM)	Assay Type
DDR1	4.7[6]	DiscoverX Profiling[3]
TRKB	22[5]	Not Specified
TRKC	18[5]	Not Specified
Cdk11	370[5]	Not Specified
EPHA8	550[5]	Not Specified
MUSK	530[5]	Not Specified
TRKA	100[5]	Not Specified

Table 3: Cellular Target Engagement of **Ddr-trk-1** (NanoBRET™ Assay)

Target	IC50 (nM)
DDR1	104[4]
DDR2	175[4]
TRKA	448[4]
TRKB	142[4]

Table 4: Pharmacokinetic Properties of **Ddr-trk-1** in Rats (20 mg/kg oral dose)

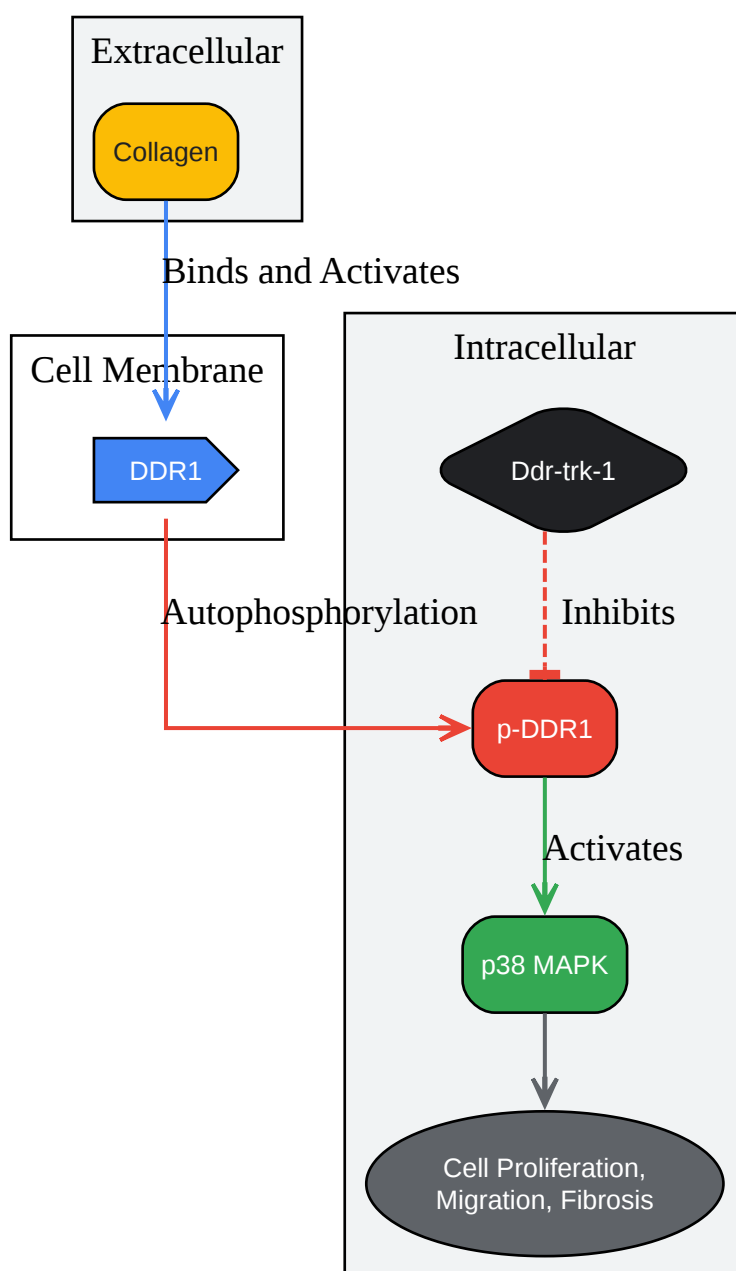
Parameter	Value
Oral Bioavailability	66.8%[6]
T1/2	1.25 h[6]

Signaling Pathways

Ddr-trk-1 exerts its effects by inhibiting the kinase activity of DDR1 and TRK receptors, thereby blocking their downstream signaling cascades.

DDR1 Signaling Pathway

DDR1 is a receptor tyrosine kinase that is activated by collagen.[7] Its activation leads to the initiation of several downstream signaling pathways involved in cell proliferation, migration, and matrix remodeling.[7] **Ddr-trk-1** has been shown to reduce the phosphorylation of DDR1 and its downstream effector, p38 MAPK, in primary human lung fibroblasts.[5]



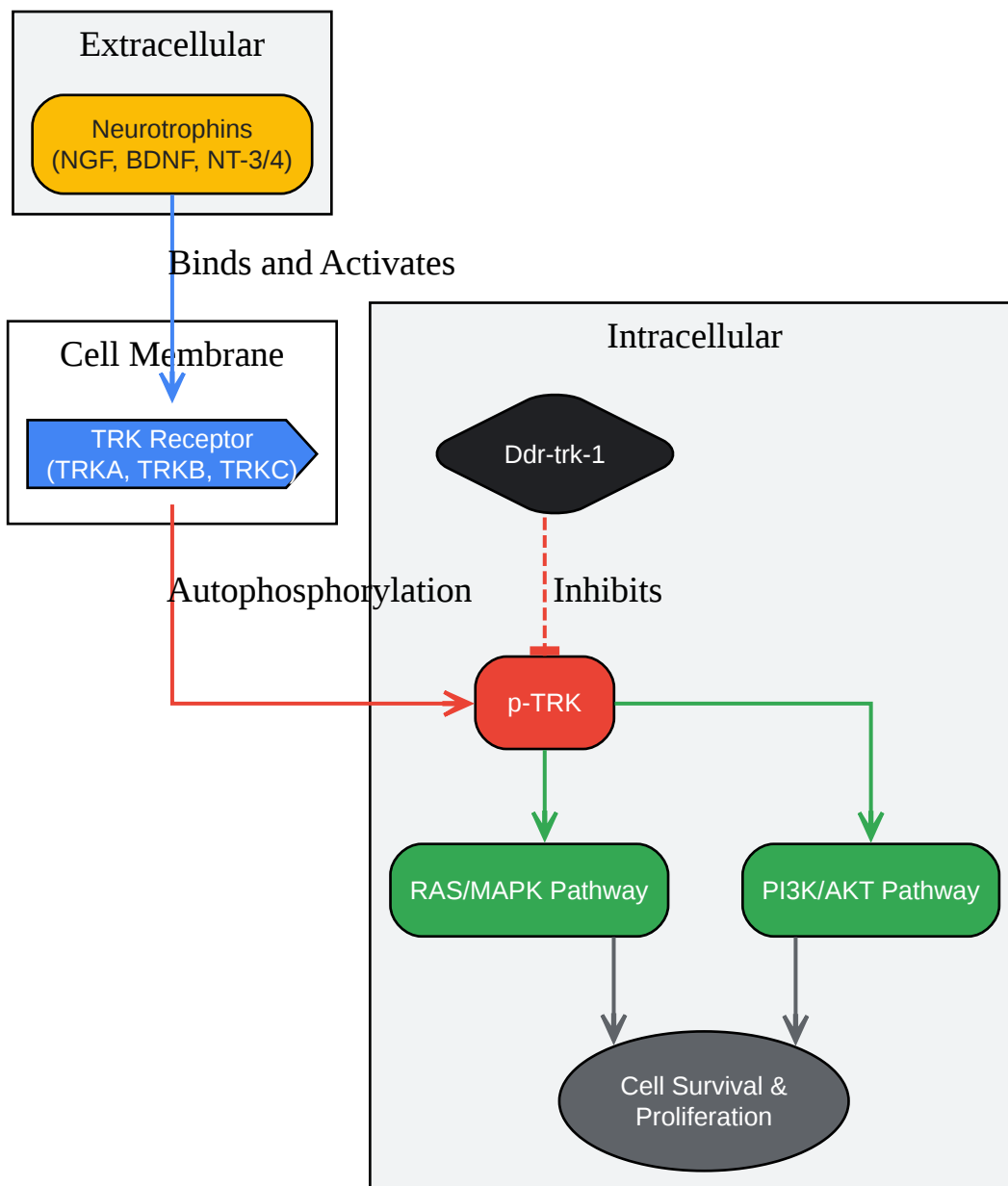
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Caption: DDR1 Signaling Pathway and Inhibition by **Ddr-trk-1**.

TRK Signaling Pathway

The TRK family of receptors (TRKA, TRKB, and TRKC) are activated by neurotrophins.[4] Their signaling is crucial for neuronal development and survival, and aberrant TRK signaling has

been implicated in various cancers.[4] Downstream signaling from activated TRK receptors proceeds through pathways such as the RAS/MAPK and PI3K/AKT pathways.



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Caption: TRK Signaling Pathway and Inhibition by **Ddr-trk-1**.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **Ddr-trk-1** are provided below.

1. In Vitro Kinase Assays

- Radiometric Kinase Assay (as performed by Reaction Biology Corp.)[\[4\]](#)
 - Prepare a reaction mixture containing the kinase (DDR1, DDR2, TRKA, TRKB, or TRKC), a phosphate-donating substrate (radiolabeled ATP, e.g., ^{33}P -ATP), and a kinase-specific substrate peptide.
 - Add **Ddr-trk-1** at various concentrations to the reaction mixture. A 10-dose IC₅₀ mode with a 3-fold serial dilution starting at 1 or 10 μM is recommended.[\[4\]](#)
 - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for the kinase reaction to proceed.
 - Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads that bind the phosphorylated substrate.
 - Quantify the amount of incorporated radiolabel using a scintillation counter.
 - Calculate the percentage of kinase inhibition at each concentration of **Ddr-trk-1** and determine the IC₅₀ value by fitting the data to a dose-response curve.
- LANCE® Ultra Kinase Assay[\[3\]](#)
 - This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
 - Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.
 - Add **Ddr-trk-1** at various concentrations.
 - Incubate to allow the kinase reaction to proceed.
 - Add a ULight™-streptavidin conjugate, which binds to the biotinylated substrate.

- If the substrate is phosphorylated, the europium-labeled antibody also binds, bringing the europium donor and the ULight acceptor into close proximity, resulting in a FRET signal.
- Measure the FRET signal using a suitable plate reader.
- Calculate inhibition and IC50 values as described for the radiometric assay.

2. Cellular Target Engagement: NanoBRET™ Assay^[4]

This assay measures the binding of **Ddr-trk-1** to its target kinases within living cells.

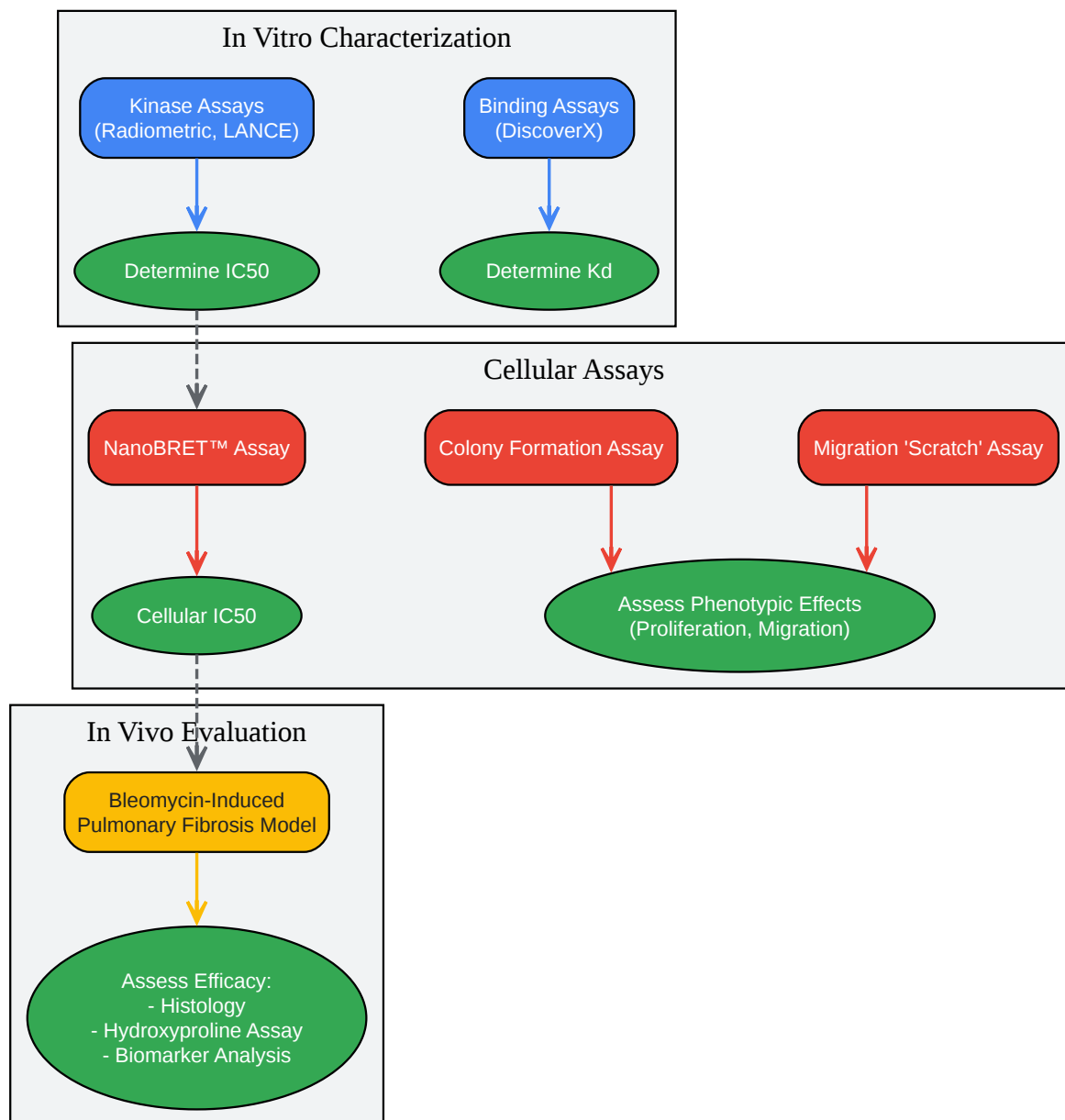
- Transfect HEK293 cells with a vector encoding a fusion protein of the target kinase (e.g., DDR1) and NanoLuc® luciferase.
- Seed the transfected cells into a multi-well plate.
- Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase.
- Add **Ddr-trk-1** at various concentrations.
- Add the NanoBRET™ Nano-Glo® Substrate, which is converted by NanoLuc® to produce a luminescent signal.
- If the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luminescence is transferred to the fluorescent tracer (Bioluminescence Resonance Energy Transfer), which then emits light at its characteristic wavelength.
- **Ddr-trk-1** competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
- Measure the luminescent and fluorescent signals and calculate the BRET ratio.
- Determine the IC50 value for target engagement from the dose-response curve.

3. Cell-Based Assays

- Colony Formation Assay^[6]

- Plate Panc-1 pancreatic cancer cells at a low density in a multi-well plate.
 - Treat the cells with **Ddr-trk-1** at various concentrations (e.g., 0.016, 0.0625, 0.25, 1 μ M).
[6]
 - Culture the cells for 1.5-2 weeks, allowing individual cells to form colonies.
 - Fix the colonies with a suitable fixative (e.g., methanol).
 - Stain the colonies with crystal violet.
 - Wash the plates to remove excess stain and allow them to dry.
 - Count the number of colonies in each well or quantify the stained area to assess the effect of **Ddr-trk-1** on cell proliferation and survival.
 - Cell Migration ('Scratch') Assay[6]
 - Grow Panc-1 cells to confluence in a multi-well plate.
 - Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
 - Wash the wells to remove detached cells.
 - Add fresh media containing **Ddr-trk-1** at various concentrations.
 - Image the scratch at regular intervals (e.g., 12, 24, 48, 60, and 72 hours) to monitor cell migration into the gap.[6]
 - Quantify the rate of wound closure by measuring the area of the gap at each time point.
4. In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis[5][6]
- Use 6- to 8-week-old mice.
 - Induce pulmonary fibrosis by a single intranasal or intratracheal instillation of bleomycin (e.g., 5 mg/kg body weight).[6]

- Administer **Ddr-trk-1** orally by gavage, typically twice a day, at desired doses (e.g., 10 and 50 mg/kg).[5]
- After a specified period (e.g., 14 or 21 days), sacrifice the animals and harvest the lungs.
- Assess the extent of fibrosis by:
 - Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.
 - Hydroxyproline Assay: Quantify the total collagen content in lung homogenates, as hydroxyproline is a major component of collagen.[6]
 - Immunohistochemistry/Western Blotting: Analyze the expression of fibrotic markers such as fibronectin and α -smooth muscle actin (α -SMA).[6]
 - Analysis of Phosphorylated Proteins: Assess the levels of phosphorylated DDR1 and p38 MAPK in lung lysates to confirm target engagement and downstream pathway inhibition.
[5]



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Caption: Experimental Workflow for Characterizing **Ddr-trk-1**.

Conclusion

Ddr-trk-1 is a well-characterized dual inhibitor of DDR1 and the TRK kinase family. Its potent activity, demonstrated through a variety of in vitro and in vivo assays, makes it a valuable research tool. The detailed protocols provided in this guide should enable researchers to effectively utilize **Ddr-trk-1** to further elucidate the roles of DDR1 and TRK signaling in health and disease, and to explore the therapeutic potential of targeting these pathways.

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